

Stability of ML390 in different cell culture media

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Compound of Interest

Compound Name: ML390

Cat. No.: B15610951

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Technical Support Center: ML390

Welcome to the technical support center for **ML390**. This guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability of **ML390** in various cell culture media, along with troubleshooting advice and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is **ML390** and what is its mechanism of action?

A1: **ML390** is a potent and specific inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH).^{[1][2][3][4][5]} DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.^{[2][6]} By inhibiting DHODH, **ML390** depletes the intracellular pool of pyrimidines, leading to a block in cell proliferation and inducing differentiation in certain cancer cells, particularly in acute myeloid leukemia (AML).^{[1][3][6]}

Q2: In which cell lines is **ML390** active?

A2: **ML390** has been shown to be active in both murine and human AML cell lines, including U937 and THP1 cells.^[1] It has an effective concentration (ED50) of approximately 2 μ M in these cell lines.^[6]

Q3: How can I be sure that the observed cellular effects are due to DHODH inhibition by **ML390**?

A3: A common method to confirm the mechanism of action of **ML390** is to perform a uridine rescue experiment. The addition of uridine to the cell culture medium should reverse the effects of **ML390**, as it replenishes the pyrimidine pool downstream of DHODH inhibition.[3][6]

Q4: What is the recommended solvent and storage condition for **ML390**?

A4: Information from suppliers suggests that **ML390** can be dissolved in DMSO to prepare a stock solution. For long-term storage, it is recommended to store the solid compound at -20°C for up to 3 years. In solvent, it is recommended to store at -80°C for up to 3 months.[7]

Stability of ML390 in Cell Culture Media

The stability of **ML390** in cell culture media is a critical factor for designing and interpreting experiments. While specific half-life data in common media like DMEM and RPMI-1640 is not readily available in the literature, it is known to be stable in phosphate-buffered saline (PBS) for at least 24 hours.[3] The stability in media can be influenced by factors such as pH, temperature, and the presence of serum components.

Data Presentation: Stability of **ML390**

To determine the stability of **ML390** in your specific experimental conditions, a stability study is recommended. The following table provides a template for presenting the results of such a study.

Time (hours)	Concentration in DMEM (% of initial)	Concentration in DMEM + 10% FBS (% of initial)	Concentration in RPMI-1640 (% of initial)	Concentration in RPMI-1640 + 10% FBS (% of initial)
0	100	100	100	100
2				
4				
8				
24				
48				

This table should be populated with data from your own stability experiments.

Experimental Protocols

Protocol for Determining the Stability of **ML390** in Cell Culture Media

This protocol outlines a general procedure to determine the stability of **ML390** in different cell culture media using High-Performance Liquid Chromatography (HPLC).

Materials:

- **ML390**
- DMSO (cell culture grade)
- DMEM (or other desired medium)
- RPMI-1640 (or other desired medium)
- Fetal Bovine Serum (FBS)
- Phosphate-Buffered Saline (PBS)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (optional, for mobile phase)
- Sterile microcentrifuge tubes
- HPLC system with a C18 column

Procedure:

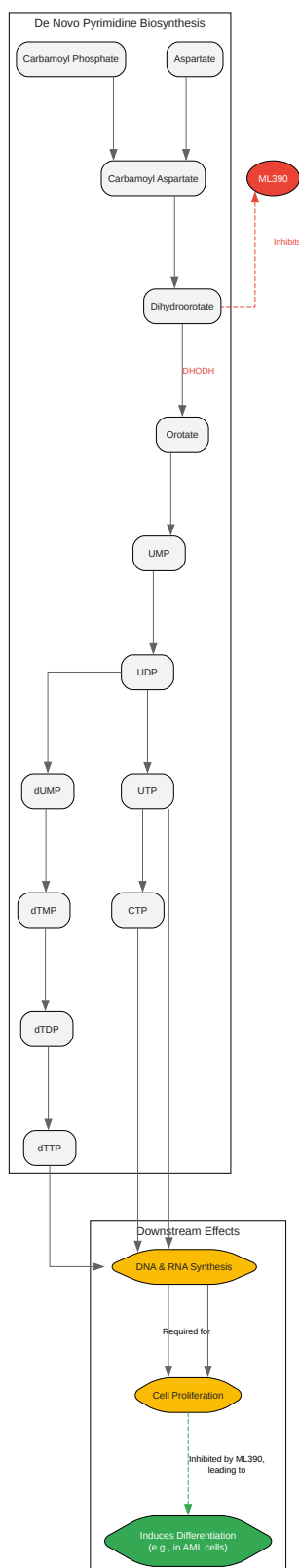
- Prepare Stock Solution: Prepare a 10 mM stock solution of **ML390** in DMSO.
- Prepare Working Solutions:

- Dilute the **ML390** stock solution to a final concentration of 10 μ M in the desired cell culture media (e.g., DMEM, DMEM + 10% FBS, RPMI-1640, RPMI-1640 + 10% FBS).
- Prepare a control sample in PBS.
- Incubation:
 - Aliquot the working solutions into sterile microcentrifuge tubes.
 - Incubate the tubes at 37°C in a cell culture incubator.
- Sample Collection:
 - Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
 - The 0-hour time point should be collected immediately after preparation.
- Sample Preparation for HPLC:
 - To each aliquot, add an equal volume of cold acetonitrile to precipitate proteins.
 - Vortex briefly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
 - Transfer the supernatant to an HPLC vial.
- HPLC Analysis:
 - Inject the samples into the HPLC system.
 - Use a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate **ML390** from other components.
 - Monitor the absorbance at the appropriate wavelength for **ML390**.
- Data Analysis:
 - Determine the peak area of **ML390** at each time point.

- Calculate the percentage of **ML390** remaining at each time point relative to the 0-hour time point.

Signaling Pathway

The following diagram illustrates the de novo pyrimidine biosynthesis pathway and the inhibitory action of **ML390** on DHODH.



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